1',1''-propane-1,3-diylbisspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one
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Overview
Description
1’-(3-{2’-OXO-1’,2’-DIHYDROSPIRO[1,3-DIOXOLANE-2,3’-INDOL]-1’-YL}PROPYL)-1’,2’-DIHYDROSPIRO[1,3-DIOXOLANE-2,3’-INDOL]-2’-ONE is a complex organic compound characterized by its unique spirocyclic structure. This compound features two spiro-linked indole moieties, each fused with a 1,3-dioxolane ring. The presence of these rings imparts significant stability and unique chemical properties to the molecule.
Preparation Methods
The synthesis of 1’-(3-{2’-OXO-1’,2’-DIHYDROSPIRO[1,3-DIOXOLANE-2,3’-INDOL]-1’-YL}PROPYL)-1’,2’-DIHYDROSPIRO[1,3-DIOXOLANE-2,3’-INDOL]-2’-ONE typically involves the following steps:
Formation of the Indole Moiety: The indole structure can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde in the presence of an acid catalyst.
Spirocyclization: The indole derivative is then subjected to spirocyclization with 1,3-dioxolane.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
1’-(3-{2’-OXO-1’,2’-DIHYDROSPIRO[1,3-DIOXOLANE-2,3’-INDOL]-1’-YL}PROPYL)-1’,2’-DIHYDROSPIRO[1,3-DIOXOLANE-2,3’-INDOL]-2’-ONE undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic environments, organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or platinum oxide.
Scientific Research Applications
1’-(3-{2’-OXO-1’,2’-DIHYDROSPIRO[1,3-DIOXOLANE-2,3’-INDOL]-1’-YL}PROPYL)-1’,2’-DIHYDROSPIRO[1,3-DIOXOLANE-2,3’-INDOL]-2’-ONE has several scientific research applications:
Mechanism of Action
The mechanism of action of 1’-(3-{2’-OXO-1’,2’-DIHYDROSPIRO[1,3-DIOXOLANE-2,3’-INDOL]-1’-YL}PROPYL)-1’,2’-DIHYDROSPIRO[1,3-DIOXOLANE-2,3’-INDOL]-2’-ONE involves its interaction with specific molecular targets:
Molecular Targets: The compound binds to enzymes and proteins, inhibiting their activity.
Pathways Involved: It interferes with cellular pathways such as DNA replication and protein synthesis, leading to cell death or growth inhibition.
Comparison with Similar Compounds
1’-(3-{2’-OXO-1’,2’-DIHYDROSPIRO[1,3-DIOXOLANE-2,3’-INDOL]-1’-YL}PROPYL)-1’,2’-DIHYDROSPIRO[1,3-DIOXOLANE-2,3’-INDOL]-2’-ONE can be compared with other spirocyclic compounds, such as:
Spirooxindoles: These compounds also feature a spiro linkage but differ in the nature of the fused rings.
Spirocyclic Lactones: These compounds have a lactone ring fused to a spiro center and are used in the synthesis of natural products and pharmaceuticals.
The uniqueness of 1’-(3-{2’-OXO-1’,2’-DIHYDROSPIRO[1,3-DIOXOLANE-2,3’-INDOL]-1’-YL}PROPYL)-1’,2’-DIHYDROSPIRO[1,3-DIOXOLANE-2,3’-INDOL]-2’-ONE lies in its dual spirocyclic structure, which imparts enhanced stability and distinct chemical properties compared to other spirocyclic compounds.
Properties
Molecular Formula |
C23H22N2O6 |
---|---|
Molecular Weight |
422.4 g/mol |
IUPAC Name |
1'-[3-(2'-oxospiro[1,3-dioxolane-2,3'-indole]-1'-yl)propyl]spiro[1,3-dioxolane-2,3'-indole]-2'-one |
InChI |
InChI=1S/C23H22N2O6/c26-20-22(28-12-13-29-22)16-6-1-3-8-18(16)24(20)10-5-11-25-19-9-4-2-7-17(19)23(21(25)27)30-14-15-31-23/h1-4,6-9H,5,10-15H2 |
InChI Key |
SSOLOEVBZDSGPR-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2(O1)C3=CC=CC=C3N(C2=O)CCCN4C5=CC=CC=C5C6(C4=O)OCCO6 |
Origin of Product |
United States |
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